molecular formula C10H13N5O B7836051 2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one

2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one

Cat. No.: B7836051
M. Wt: 219.24 g/mol
InChI Key: XPEUDXYKRDHTJB-UHFFFAOYSA-N
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Description

2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Its derivatives are explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives. What sets 2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one apart is its unique combination of the pyrazole and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. Some similar compounds are:

  • 2-(5-amino-3-methylpyrazol-1-yl)-ethanol
  • 5-amino-3-methylpyrazole
  • 6-ethyl-1H-pyrimidin-4-one

These compounds share structural similarities but differ in their specific functional groups and overall properties.

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-6-ethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-3-7-5-9(16)13-10(12-7)15-8(11)4-6(2)14-15/h4-5H,3,11H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUDXYKRDHTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)N2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)N2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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